3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol

Agrochemical synthesis Strobilurin fungicides Lipophilicity

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol (CAS 1202873-69-5) is a tetrasubstituted pyrazole derivative with molecular formula C₁₃H₁₆N₂O₂ and molecular weight 232.28 g·mol⁻¹. It belongs to the 1,4-dimethyl-3-aryl-1H-pyrazol-5-ol subclass, which serves as a critical synthetic intermediate in the construction of strobilurin fungicide analogues bearing a 3-(substituted phenyl)-1H-pyrazol-5-oxy side chain.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13938558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenyl)-1,4-dimethyl-1h-pyrazol-5-ol
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(C(=O)N(N2)C)C
InChIInChI=1S/C13H16N2O2/c1-4-17-11-7-5-10(6-8-11)12-9(2)13(16)15(3)14-12/h5-8,14H,4H2,1-3H3
InChIKeySKRRWHVAFBNITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol: Key Intermediate for Next-Generation Strobilurin Agrochemicals


3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol (CAS 1202873-69-5) is a tetrasubstituted pyrazole derivative with molecular formula C₁₃H₁₆N₂O₂ and molecular weight 232.28 g·mol⁻¹ [1]. It belongs to the 1,4-dimethyl-3-aryl-1H-pyrazol-5-ol subclass, which serves as a critical synthetic intermediate in the construction of strobilurin fungicide analogues bearing a 3-(substituted phenyl)-1H-pyrazol-5-oxy side chain [2]. The compound features a 4-ethoxyphenyl group at C-3, methyl groups at N-1 and C-4, and a hydroxyl at C-5, distinguishing it from other 3-aryl pyrazol-5-ol intermediates by a specific ethoxy substitution pattern that modulates both electronic and lipophilic properties of the downstream fungicide products.

Why Generic 3-Aryl-1H-pyrazol-5-ols Cannot Replace the 4-Ethoxy Substituted Intermediate in Strobilurin Lead Optimization


Substitution at the 4-position of the phenyl ring in 3-aryl-1H-pyrazol-5-ol intermediates directly influences the fungicidal potency of the resulting strobilurin analogues. The ethoxy group (–OCH₂CH₃) provides a distinct combination of moderate electron-donating capacity (σₚ⁺ ≈ –0.25) and increased lipophilicity (computed LogP 2.50 [1]) compared with smaller substituents (e.g., –OCH₃, –H) or electron-withdrawing groups (e.g., –Cl, –F). The structure–activity relationship (SAR) discussion in the primary synthesis paper specifically highlights that substituent effects on the pyrazole ring significantly modulate biological activity against multiple phytopathogenic fungi [2]. Consequently, replacement of this intermediate with other 3-aryl-1H-pyrazol-5-ols possessing different substitution patterns will alter the electronic and steric environment of the key pyrazole-5-oxy linkage in the final strobilurin architecture, potentially compromising fungicidal efficacy against target organisms such as Pyricularia oryzae, Phytophthora infestans, Pseudoperonospora cubensis, and Erysiphe graminis [2].

Quantitative and Qualitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol Versus Key Structural Analogs


Computed LogP of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol Indicates an Optimal Lipophilicity Window for Strobilurin Side-Chain Incorporation

The computed octanol–water partition coefficient (LogP) for 3-(4-ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol is 2.50 [1], placing it within the optimal lipophilicity range (LogP 2–4) associated with favourable membrane permeability and systemic translocation in strobilurin fungicide design [2]. The unsubstituted 3-phenyl analogue (1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, CAS 610289-35-5) is estimated to have a LogP approximately 0.5–0.7 units lower based on the π contribution of the 4-ethoxy substituent [3]. The 4-ethoxy group therefore provides a quantifiable lipophilicity advantage without exceeding the threshold associated with poor aqueous solubility.

Agrochemical synthesis Strobilurin fungicides Lipophilicity

Computed Polar Surface Area (PSA) of 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol Remains Below the Critical 60 Ų Bioavailability Threshold Despite Increased Hydrogen-Bond Acceptor Count

The computed polar surface area (PSA) of the title compound is 47.28 Ų [1], remaining safely below the widely accepted 60 Ų threshold for favourable transcellular transport in agrochemical design [2]. The addition of the 4-ethoxy oxygen increases the hydrogen-bond acceptor count by one compared with the unsubstituted 3-phenyl analogue, yet the resulting PSA increase (estimated ΔPSA ≈ +9 Ų vs. unsubstituted phenyl) does not push the value into the unfavourable range. In contrast, introduction of a 4-carboxy (–COOH) or 4-sulfonamido (–SO₂NH₂) group would raise PSA above 70 Ų, likely impairing cuticular penetration of the final fungicide product.

Polar surface area Bioavailability Agrochemical design

Class-Level SAR Demonstrates Superior Antifungal Activity of 3-Monoaryl Pyrazoles Over 3,5-Diaryl Congeners, Supporting the Strategic Value of the 3-(4-Ethoxyphenyl) Scaffold

A 2017 study by Zhang et al. systematically evaluated arylpyrazoles against phytopathogenic fungi and demonstrated that pyrazoles bearing a single aryl group at the 3-position exhibited superior antifungal activity compared with those carrying two aryl substituents; the 3-monoaryl series also outperformed the positive control hymexazol [1]. This SAR finding directly supports the selection of 3-(4-ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol—a 3-monoaryl pyrazol-5-ol—over 3,5-diaryl pyrazole intermediates for fungicide lead development. Furthermore, the 1,4-dimethyl substitution pattern on the pyrazole ring eliminates the possibility of tautomeric equilibration at N-1, ensuring regiochemical fidelity during the O-alkylation step that attaches the strobilurin pharmacophore.

Structure-activity relationship Antifungal agents Pyrazole fungicides

Strobilurin Analogues Derived from 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol Exhibit Documented Broad-Spectrum Activity Against Major Phytopathogens in Both Ascomycota and Oomycota

The primary synthesis publication reports that strobilurin analogues constructed from substituted 3-phenyl-1H-pyrazol-5-ol intermediates demonstrated strong fungicidal activities against four major phytopathogens: Pyricularia oryzae (rice blast; Ascomycota), Phytophthora infestans (late blight; Oomycota), Pseudoperonospora cubensis (cucumber downy mildew; Oomycota), and Erysiphe graminis (wheat powdery mildew; Ascomycota) [1]. The activity spectrum spans both Ascomycete and Oomycete classes, indicating broad-spectrum potential. The authors explicitly state that the relationship between the substituent on the pyrazole ring and biological activity was systematically investigated, confirming that structural variations in the 3-aryl pyrazole intermediate translate directly into measurable differences in fungicidal potency [1].

Fungicidal activity Strobilurin analogues Phytopathogenic fungi

Procurement-Relevant Application Scenarios for 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol


Fungicide Lead Optimization Programs Targeting Strobilurin-Resistant Phytopathogens

Researchers developing next-generation strobilurin analogues to overcome cytochrome bc1 complex mutations (e.g., G143A in Blumeria graminis) can utilize 3-(4-ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol as a versatile intermediate. Its 4-ethoxy substitution provides a distinct physicochemical profile (LogP 2.50, PSA 47.28 Ų) compared with methoxy or chloro analogues, enabling systematic exploration of substituent-dependent potency and resistance-breaking potential. The intermediate's compatibility with the established (E)-α-(methoxyimino)benzeneacetate pharmacophore synthesis route ensures seamless integration into existing discovery workflows [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole Side-Chain Modifications in Agrochemical Discovery

Medicinal and agricultural chemists conducting systematic SAR investigations of the pyrazole side chain in strobilurin fungicides require a panel of 3-aryl pyrazol-5-ol intermediates with varied electronic and steric properties. 3-(4-Ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol fills the medium electron-donating, moderate lipophilicity niche within such a panel, complementing analogues with 4-H (baseline), 4-Cl (electron-withdrawing), 4-F (small electron-withdrawing), and 4-OCH₃ (stronger electron-donating, lower lipophilicity) substituents. Its availability as a well-characterized building block (¹H NMR, IR, and elemental analysis confirmed [1]) facilitates reproducible SAR data generation.

Synthesis of Affinity Probes and Radiolabeled Tracers for Target Engagement Studies

The hydroxyl group at the 5-position of 3-(4-ethoxyphenyl)-1,4-dimethyl-1H-pyrazol-5-ol serves as a convenient handle for O-alkylation or esterification to introduce fluorescent tags, biotin affinity labels, or radiolabels (e.g., [¹⁴C] or [³H] methyl groups) for biochemical target identification studies. The 1,4-dimethyl substitution pattern eliminates tautomeric ambiguity at the pyrazole ring, ensuring that derivatization occurs exclusively at the 5-OH position—a critical requirement for producing homogeneous probe molecules with defined regiochemistry [1].

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